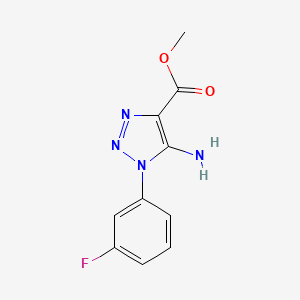

methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-(3-fluorophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O2/c1-17-10(16)8-9(12)15(14-13-8)7-4-2-3-6(11)5-7/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKQRBHTDPCHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 890093-64-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential, supported by data tables and case studies.

Molecular Formula: C9H8FN5O

Molecular Weight: 221.19 g/mol

Purity: Typically ≥95%

This compound exhibits various biochemical interactions that influence cellular functions. Key properties include:

- Enzyme Inhibition: This compound has been shown to inhibit specific kinases involved in cell signaling pathways. By inhibiting these enzymes, it can modulate processes such as cell proliferation and apoptosis.

- Gene Expression Modulation: It affects the expression of genes related to cell cycle regulation and metabolism, indicating its potential role in cancer therapy .

Cellular Effects

The biological activity of this compound on various cell types has been documented. Its effects include:

- Cell Proliferation: Studies indicate that this compound can reduce tumor growth in cancer models at lower doses while exhibiting toxic effects at higher doses .

- Cytotoxicity: The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating its potency .

Molecular Mechanisms

The mechanisms through which this compound exerts its biological effects include:

- Binding Interactions: The compound binds to specific biomolecules, leading to the inhibition of enzyme activity by occupying active sites. This interaction prevents substrate binding and subsequent enzymatic reactions .

- Impact on Metabolic Pathways: It influences metabolic enzymes and pathways, affecting the overall metabolic flux within cells. This can lead to altered levels of metabolites that are crucial for cellular function .

Study 1: Anticancer Activity

A study assessed the anticancer properties of this compound against various human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.41 | Significant cytotoxicity |

| HepG2 | 9.71 | Moderate cytotoxicity |

| HCT116 | 7.36 | High efficacy |

This study highlighted the compound's potential as a therapeutic agent in oncology .

Study 2: Dosage Effects in Animal Models

In animal studies, varying dosages of this compound revealed:

| Dosage (mg/kg) | Tumor Growth Inhibition (%) | Toxicity Observed |

|---|---|---|

| 10 | 30 | None |

| 20 | 50 | Mild hepatotoxicity |

| 50 | 75 | Severe toxicity |

These findings underscore the importance of dosage optimization for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Efficacy

In a study published in Pharmaceuticals, derivatives of triazole were synthesized and tested against colorectal cancer cell lines (HCT116 and HT29). The compound showed IC values ranging from 3.3 µM to 9.6 µM, indicating significant cytotoxicity towards these cancer cells .

Herbicide Potential

The triazole structure is known for its herbicidal properties. This compound can potentially serve as an effective herbicide due to its ability to inhibit specific enzymatic pathways in plants.

Case Study: Herbicidal Activity

Research indicates that compounds with triazole moieties can inhibit the enzyme imidazoleglycerol-phosphate dehydratase, critical in histidine biosynthesis in plants. This inhibition can lead to stunted growth or death of target weed species .

Biochemical Research

In microbiology, triazoles are often used as selective agents. This compound could be utilized in yeast two-hybrid systems to study protein-protein interactions by selecting for yeast strains that can survive in the presence of this compound .

Case Study: Yeast Selection

In experiments where yeast strains are engineered to require histidine for growth, the application of this compound can select for high-affinity interactions between proteins. This method allows researchers to elucidate complex biochemical pathways and interactions .

Comparison with Similar Compounds

Substituent Effects

The meta-fluorophenyl group distinguishes the target compound from analogs with para- or ortho-substituents. Key comparisons include:

*Molecular weight inferred from for structural similarity.

- Electronic Effects: The meta-fluorine in the target compound creates a distinct electronic environment compared to para-fluoro () or chloro-substituted () analogs.

- Steric Effects: Bulky groups like benzyl () or Boc-protected amino () reduce conformational flexibility, whereas smaller substituents (e.g., methyl ester) favor reactivity .

Comparison with Analogous Syntheses

- Ruthenium-Catalyzed Reactions : highlights the use of (Cp*RuCl)₄ for synthesizing triazoles with phenyl/benzyl groups, yielding products with melting points >110°C. This method may offer regioselectivity advantages over traditional cycloadditions.

Physicochemical Properties

Melting Points and Stability

Reactivity and Functional Group Transformations

- Ester vs. Amide : The methyl ester in the target compound is more prone to hydrolysis than the carboxamide in , impacting drug bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.